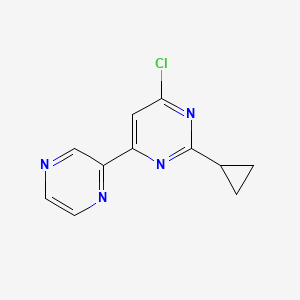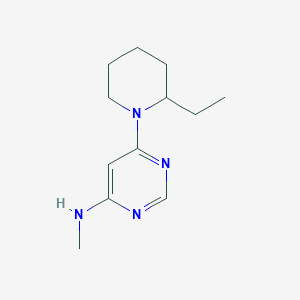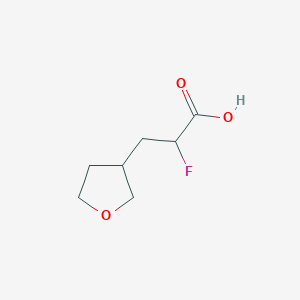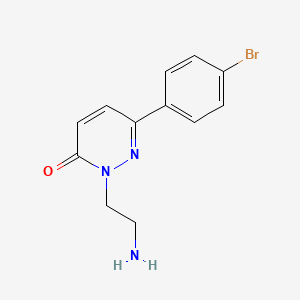
1-(3-(Difluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Descripción general
Descripción
1-(3-(Difluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one, also known as DFPPE, is a small molecule that has been extensively studied for its potential applications in a variety of scientific research fields. DFPPE has a wide range of biochemical and physiological effects, making it an attractive target for further research and development.
Aplicaciones Científicas De Investigación
Synthesis and Building-Blocks
- Convenient Synthesis of Building-Blocks for Crown Ethers : This research discusses the synthesis of building-blocks for functionalized crown ethers, including variants of pyridine and piperidine derivatives (Nawrozkij et al., 2014).
Synthesis of Derivatives
- Synthesis of Pyrrolidinyl Piperidine : A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a diamine of significance in medicinal chemistry, was proposed, highlighting a simpler process for large-scale production (Smaliy et al., 2011).
Modifications for Potency and Pharmacokinetics
- Modifications of Arylpropylpiperidine Side Chains : In a study, modifications of the 4-(3-phenylprop-1-yl)piperidine moiety were made to balance antiviral potency with reasonable pharmacokinetics in CCR5 antagonist compounds (Lynch et al., 2003).
Synthesis for Inhibition Properties
- Synthesis of Ethanones and Ethanols for Platelet Aggregation Inhibition : The study synthesized a series of (2-piperidinyl)- and (2-pyrrolidinyl)ethanones and examined their inhibition of ADP-induced aggregation of blood platelets (Grisar et al., 1976).
Catalytic Synthesis and Applications
- Synthesis of Pyrroles, Pyrrolines, and Pyrrolizidines : The study describes the use of 1-piperidino-1-trimethylsilyloxycyclopropane in the formation of pyrroles and related compounds, indicating its utility in synthetic applications (Wasserman et al., 1989).
Corrosion Inhibition in Materials Science
- Cadmium(II) Schiff Base Complexes for Corrosion Inhibition : The study explores cadmium(II) Schiff base complexes, including those with piperidinyl and pyridinyl groups, and their corrosion inhibition properties on mild steel, demonstrating a link between coordination chemistry and corrosion engineering (Das et al., 2017).
Metabolic Studies and Pharmacokinetics
- Metabolism and Pharmacokinetics in Dipeptidyl Peptidase Inhibitors : This paper covers the metabolism and pharmacokinetics of a difluoropyrrolidin-piperidinyl methanone compound, PF-00734200, a dipeptidyl peptidase IV inhibitor, in various species (Sharma et al., 2012).
Propiedades
IUPAC Name |
1-[3-(difluoromethyl)pyrrolidin-1-yl]-2-piperidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O/c13-12(14)10-3-6-16(8-10)11(17)7-9-1-4-15-5-2-9/h9-10,12,15H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVCZUPJCZENEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)N2CCC(C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1491706.png)






![1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1491720.png)




